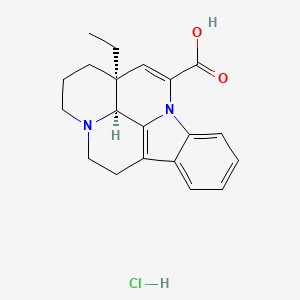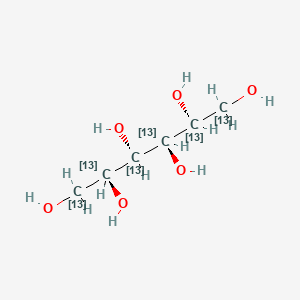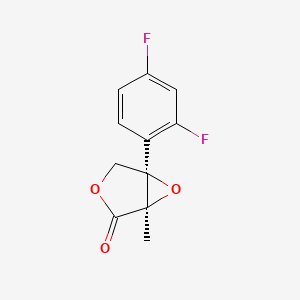
Formononétine-B-D-glucuronide, sel de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formononetin-B-D-glucuronide sodium salt is a synthetic compound derived from formononetin, an isoflavone found naturally in various plant species such as Astragalus mongholicus and Trifolium pratense. This compound is known for its bioactive properties and is commonly used in scientific research, particularly in the fields of chemistry, biology, and medicine .
Applications De Recherche Scientifique
Formononetin-B-D-glucuronide sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligosaccharides and polysaccharides.
Biology: Acts as an inhibitor of human DNA polymerase alpha, which is crucial in the study of viral replication, including human immunodeficiency virus (HIV) and herpes simplex virus type 1 (HSV1).
Medicine: Investigated for its potential in treating estrogen-related disorders and osteoporosis.
Industry: Utilized in the development of bioactive compounds for pharmaceuticals and nutraceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formononetin-B-D-glucuronide sodium salt is synthesized through a series of chemical reactions involving formononetin and glucuronic acid. The process typically involves the following steps:
Activation of Glucuronic Acid: Glucuronic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated glucuronic acid is then coupled with formononetin under mild conditions to form the glucuronide conjugate.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the pure formononetin-B-D-glucuronide.
Sodium Salt Formation: The purified glucuronide is then converted to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of formononetin-B-D-glucuronide sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Formononetin-B-D-glucuronide sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the glucuronide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of formononetin-B-D-glucuronide.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted glucuronide derivatives.
Mécanisme D'action
Formononetin-B-D-glucuronide sodium salt exerts its effects through several molecular mechanisms:
Inhibition of DNA Polymerase Alpha: This compound inhibits the activity of DNA polymerase alpha, thereby preventing the replication of certain viruses.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: The compound downregulates the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), thereby reducing inflammation
Comparaison Avec Des Composés Similaires
Formononetin-B-D-glucuronide sodium salt is unique compared to other similar compounds due to its specific bioactive properties and applications. Some similar compounds include:
Biochanin A: Another isoflavone with similar antioxidant and anti-inflammatory properties.
Daidzein: Known for its estrogenic activity and use in treating menopausal symptoms.
Genistein: Exhibits anticancer properties and is used in the study of various cancers
Propriétés
Numéro CAS |
18524-03-3 |
|---|---|
Formule moléculaire |
C22H20O10 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O10/c1-29-11-4-2-10(3-5-11)14-9-30-15-8-12(6-7-13(15)16(14)23)31-22-19(26)17(24)18(25)20(32-22)21(27)28/h2-9,17-20,22,24-26H,1H3,(H,27,28)/t17-,18-,19+,20-,22+/m0/s1 |
Clé InChI |
UMBVLOHYPOQARY-SXFAUFNYSA-N |
SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
SMILES isomérique |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonymes |
3-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid; 3-(p-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid; Formononetin Glucuronide; Formononetin-7-O-Glucuronide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



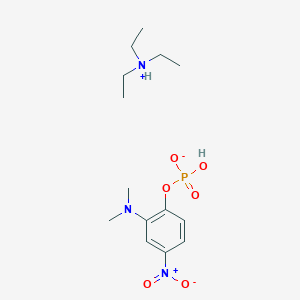
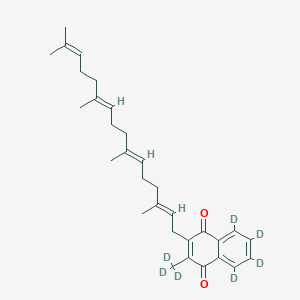
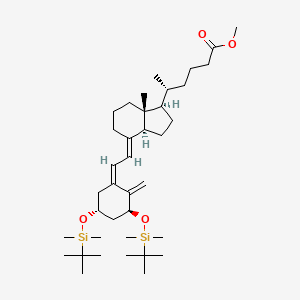
![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1147023.png)
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)
